molecular formula C10H11ClO2 B1347392 4-(4-Chlorophenyl)butyric acid CAS No. 4619-18-5

4-(4-Chlorophenyl)butyric acid

Cat. No.: B1347392
CAS No.: 4619-18-5
M. Wt: 198.64 g/mol
InChI Key: YJMDORBRISAZSC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butyric acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of butyric acid, where a chlorophenyl group is attached to the fourth carbon of the butyric acid chain. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Scientific Research Applications

4-(4-Chlorophenyl)butyric acid has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “4-(4-Chlorophenyl)butyric acid” have been documented . It is classified as a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenyl)butyric acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acid hydrolysis and heating to induce decarboxylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-(4-chlorophenyl)butyronitrile in the presence of a palladium catalyst, followed by hydrolysis to yield the desired acid .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(4-chlorophenyl)butanoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)butanoic acid
  • 4-(4-Chlorophenyl)butanol
  • 4-(4-Chlorophenyl)butyronitrile

Uniqueness

4-(4-Chlorophenyl)butyric acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its chlorophenyl group provides unique reactivity compared to other butyric acid derivatives.

Properties

IUPAC Name

4-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMDORBRISAZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293499
Record name 4-(4-Chlorophenyl)butyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4619-18-5
Record name 4619-18-5
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Record name 4-(4-Chlorophenyl)butyric acid
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Record name 4-(4-Chlorophenyl)butanoic acid
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Synthesis routes and methods I

Procedure details

4-(4-Chlorophenyl)-n-butyric acid was prepared by reacting 4-chlorobenzaldehyde with ethyl acetate and sodium cyanide to provide ethyl 4-(4-chlorophenyl)-4-oxo-butyrate, hydrolyzing the ethyl butyrate derivative to afford 4-(4-chlorophenyl)-4-oxobutyric acid, and then reducing the 4-oxo-group of said acid by reaction with zinc and hydrochloric acid.
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Synthesis routes and methods II

Procedure details

A mixture of 3-(4-chlorobenzoyl) propionic acid (33) (2.50 g, 12.0 mmol), KOH (s) (1.75 g, 31.2 mmol), and hydrazine monohydrate (1.25 mL, 25.8 mmol) in 12.5 mL of diethylene glycol was refluxed azeotropically at 120-130° C. for 90 min to remove water. The reaction mixture was then refluxed at 170° C. for 3 h, cooled to RT, diluted with 12.5 mL of water, and poured into 15 mL 2.5 N HCl(aq). The precipate was filtered off, dissolved in CH2Cl2, and the solvent removed to give 34a (2.23 g, 96%) as a white solid. UV λmax 223 (8980, 95% ETHANOL); 1H NMR (400 MHz, CDCl3) δ 7.26 (d, J=7 Hz, 2H), 7.12 (d, J=8 Hz, 2H), 2.66 (t, J=4 Hz, 2H), 2.38 (t, J=4 Hz, 2H), 1.96 (m, 2H); 13C NMR (CDCl3) δ 179.3, 140.0, 132.2, 130.2, 128.9, 34.7, 33.4, 26.4; IR (drift) 3063 (s), 3051 (s), 2955 (s), 2923 (s,b), 2905 (s), 2814, 2797, 2493 (b), 2466, 2413, 2367 (b), 2321, 1706 (s), 1492 (s), 1212 (s), cm−1; MS (El ) m/z (rel. intensity) 198 (M+, 22), 200 (7), 198 (22), 140 (32), 139 (17), 138 (99), 127 (15), 125 (48), 103 (10), 89 (13), 60 (9); HRMS (EI) calcd for 198.0448, found 198.0441.
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96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 4-(4-Chlorophenyl)butanoic acid be enantioseparated, and what methods have been explored?

A1: Yes, 4-(4-Chlorophenyl)butanoic acid (rac-2) can be effectively enantioseparated. The research by [] demonstrates the successful enantioseparation of rac-2 via diastereomeric salt formation using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine. This method relies on the different solubilities of the resulting diastereomeric salts to separate the enantiomers.

Q2: How is 4-(4-Chlorophenyl)butanoic acid related to the biodegradation of 4-chlorobiphenyl?

A2: 4-(4-Chlorophenyl)butanoic acid is identified as a metabolite in the bacterial degradation pathway of 4-chlorobiphenyl (4-CB) []. The research highlights its formation through a series of oxidation reactions, ultimately leading to the breakdown of 4-CB. This finding has implications for understanding the environmental fate and bioremediation of 4-CB, a model compound for polychlorinated biphenyls (PCBs).

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